molecular formula C48H59N13O7 B14258392 L-Phenylalanine, L-tryptophyl-L-valyl-L-arginyl-L-tryptophyl-L-histidyl- CAS No. 286839-16-5

L-Phenylalanine, L-tryptophyl-L-valyl-L-arginyl-L-tryptophyl-L-histidyl-

Cat. No.: B14258392
CAS No.: 286839-16-5
M. Wt: 930.1 g/mol
InChI Key: TYZQUNYGMLQHGN-HATNXYCOSA-N
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Description

L-Phenylalanine, L-tryptophyl-L-valyl-L-arginyl-L-tryptophyl-L-histidyl- is a complex peptide compound composed of several amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine, L-tryptophyl-L-valyl-L-arginyl-L-tryptophyl-L-histidyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next protected amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a suitable host organism, such as Escherichia coli, for expression and subsequent purification.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, L-tryptophyl-L-valyl-L-arginyl-L-tryptophyl-L-histidyl- can undergo various chemical reactions, including:

    Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan residues can yield kynurenine, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

L-Phenylalanine, L-tryptophyl-L-valyl-L-arginyl-L-tryptophyl-L-histidyl- has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications in targeting specific receptors or enzymes.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Phenylalanine, L-tryptophyl-L-valyl-L-arginyl-L-tryptophyl-L-histidyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Similar Compounds

  • L-Phenylalanine, L-tryptophyl-L-valyl-L-arginyl-L-tryptophyl-L-histidyl-
  • L-Phenylalanine, L-tryptophyl-L-valyl-L-arginyl-L-tryptophyl-L-phenylalanine
  • L-Phenylalanine, L-tryptophyl-L-valyl-L-arginyl-L-tryptophyl-L-tyrosine

Uniqueness

L-Phenylalanine, L-tryptophyl-L-valyl-L-arginyl-L-tryptophyl-L-histidyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of multiple tryptophan residues, for example, can influence its fluorescence properties and interactions with other biomolecules.

Properties

CAS No.

286839-16-5

Molecular Formula

C48H59N13O7

Molecular Weight

930.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C48H59N13O7/c1-27(2)41(61-42(62)34(49)20-29-23-54-35-15-8-6-13-32(29)35)46(66)57-37(17-10-18-53-48(50)51)43(63)58-38(21-30-24-55-36-16-9-7-14-33(30)36)44(64)59-39(22-31-25-52-26-56-31)45(65)60-40(47(67)68)19-28-11-4-3-5-12-28/h3-9,11-16,23-27,34,37-41,54-55H,10,17-22,49H2,1-2H3,(H,52,56)(H,57,66)(H,58,63)(H,59,64)(H,60,65)(H,61,62)(H,67,68)(H4,50,51,53)/t34-,37-,38-,39-,40-,41-/m0/s1

InChI Key

TYZQUNYGMLQHGN-HATNXYCOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)N

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)N

Origin of Product

United States

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